4-(Bromoacetyl)morpholine
Overview
Description
4-(Bromoacetyl)morpholine is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a bromoacetyl group attached to a morpholine ring. This compound has a molecular weight of 208.05 g/mol and is typically found as a brown to colorless oil.
Mechanism of Action
Target of Action
A structurally similar compound, 2-bromoacetyl, has been shown to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes.
Mode of Action
Based on its structural similarity to 2-bromoacetyl, it may also interact with its target enzyme through a covalent bond, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If it shares a similar mechanism of action with 2-bromoacetyl, it may influence the prostaglandin synthesis pathway by inhibiting prostaglandin g/h synthase 1 . This could potentially affect downstream effects related to inflammation and pain perception.
Result of Action
If it acts similarly to 2-Bromoacetyl, it may lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain .
Biochemical Analysis
Biochemical Properties
4-(Bromoacetyl)morpholine plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its bromoacetyl group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, this compound can react with cysteine residues in proteins, leading to the formation of stable thioether bonds .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of proteases by binding to their active sites, preventing substrate access . Additionally, it can modify transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and cell death . Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromoacetyl)morpholine can be synthesized through various methods. One common approach involves the reaction of morpholine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromoacetyl)morpholine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-(Bromoacetyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research has explored its potential as a building block for the development of new drugs, particularly in the field of cancer therapy.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloroacetyl)morpholine
- 4-(Fluoroacetyl)morpholine
- 4-(Iodoacetyl)morpholine
Comparison
Compared to its analogs, 4-(Bromoacetyl)morpholine is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-morpholin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQAMNGYJQUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553930 | |
Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40299-87-4 | |
Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(morpholin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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